molecular formula C12H11F3N2O4 B12596661 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol CAS No. 915717-43-0

2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol

Cat. No.: B12596661
CAS No.: 915717-43-0
M. Wt: 304.22 g/mol
InChI Key: GWJUFRRJSUNOGQ-UHFFFAOYSA-N
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Description

2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a complex organic compound that belongs to the indole family. Indole compounds are widely found in nature and are known for their diverse biological activities. The presence of a trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, making it valuable in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol typically involves the introduction of a trifluoromethyl group to the indole structure. One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of the indole under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylindole: Similar in structure but lacks the nitro and diol groups.

    5-Nitroindole: Contains the nitro group but lacks the trifluoromethyl and diol groups.

    Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.

Uniqueness

2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is unique due to the combination of the trifluoromethyl, nitro, and diol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

915717-43-0

Molecular Formula

C12H11F3N2O4

Molecular Weight

304.22 g/mol

IUPAC Name

2-[5-nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol

InChI

InChI=1S/C12H11F3N2O4/c1-11(19,5-18)10-3-6-2-9(17(20)21)7(12(13,14)15)4-8(6)16-10/h2-4,16,18-19H,5H2,1H3

InChI Key

GWJUFRRJSUNOGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)[N+](=O)[O-])O

Origin of Product

United States

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